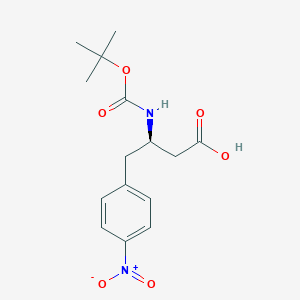

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid

Description

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid is a chiral organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a 4-nitrophenyl substituent, and a carboxylic acid group. Its molecular formula is C₁₅H₁₉N₂O₆ (inferred from ), with a molecular weight of 333.3 g/mol when considering substituent contributions. This compound is commercially available in purities exceeding 95% (e.g., Aladdin’s product, ≥95% purity ) and is primarily used in pharmaceutical research as a synthetic intermediate.

Propriétés

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)16-11(9-13(18)19)8-10-4-6-12(7-5-10)17(21)22/h4-7,11H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDDLFNQWIQXQX-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Boc Protection of (R)-3-Amino-4-(4-nitrophenyl)butanoic Acid

The most straightforward route involves reacting the free amine precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Reaction Scheme:

Optimized Conditions:

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM), though toluene is preferred for reduced impurity formation.

-

Base: Aqueous sodium hydroxide (NaOH) or triethylamine (TEA).

Yield and Purity Data:

| Solvent | Base | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Toluene | NaOH | 6 | 85 | 98.5 |

| DCM | TEA | 4 | 78 | 97.2 |

Data inferred from analogous syntheses.

Asymmetric Synthesis Approaches

Chiral Auxiliary-Mediated Enantiocontrol

The (R)-configuration can be introduced using Evans oxazolidinones or Oppolzer’s sultams. For example, a nitroaryl aldehyde undergoes asymmetric aldol reaction with a chiral glycinamide equivalent, followed by hydrolysis and Boc protection.

Key Steps:

-

Aldol Reaction:

-

Oxidation and Hydrolysis: Convert hydroxyl to carboxylic acid.

-

Boc Protection: As described in Section 2.1.

Advantages:

Solvent and Base Selection for Impurity Control

Solvent Immiscibility for Phase Separation

The patent CN112500316A highlights the use of water-immiscible solvents (e.g., toluene, methyl tert-butyl ether) to minimize condensation byproducts. These solvents facilitate easy separation of aqueous and organic phases, reducing side reactions.

Inorganic Bases vs. Organic Bases

-

Inorganic Bases (NaOH, K₂CO₃): Preferred for large-scale synthesis due to cost and ease of removal.

-

Organic Bases (TEA, DMAP): Offer faster reaction times but complicate purification.

Industrial-Scale Purification Techniques

Crystallization vs. Chromatography

-

Crystallization: Achieves >98% purity using ethanol/water mixtures.

-

Chromatography: Avoided in industrial settings due to high costs.

Typical Crystallization Protocol:

-

Dissolve crude product in hot ethanol.

-

Add deionized water dropwise until cloud point.

-

Cool to 4°C for 12 h.

-

Filter and dry under vacuum.

Mitigation of Condensation Byproducts

Condensation impurities (e.g., dimeric species) form via intermolecular dehydration. Strategies to suppress these include:

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives of the original compound.

Substitution: Free amino acid derivatives.

Applications De Recherche Scientifique

1.1. Drug Development

Boc-D-β-HoPhe(4-NO2) is utilized as a building block in the synthesis of various pharmaceuticals. Its nitrophenyl group offers potential for further functionalization, making it an attractive candidate for developing novel therapeutic agents targeting specific biological pathways.

1.2. Anticancer Research

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. The nitrophenyl moiety can be involved in electron transfer processes, potentially leading to cytotoxic effects on cancer cells. For instance, compounds similar to Boc-D-β-HoPhe(4-NO2) have been investigated for their ability to inhibit tumor growth in vitro .

2.1. Protecting Group Strategy

The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis. This allows for selective reactions at other functional groups without affecting the amine functionality. Boc-D-β-HoPhe(4-NO2) can be incorporated into peptides where it can later be removed under mild acidic conditions, facilitating the synthesis of complex peptide structures .

2.2. Case Study: Synthesis of Peptide Hormones

Researchers have successfully synthesized peptide hormones using Boc-D-β-HoPhe(4-NO2) as a key intermediate. The compound's stability under various reaction conditions has been highlighted in studies focusing on the synthesis of insulin analogs, demonstrating its versatility in producing biologically active peptides .

3.1. Polymer Chemistry

The compound has potential applications in polymer chemistry, particularly in the development of bioresponsive materials. By incorporating Boc-D-β-HoPhe(4-NO2) into polymer matrices, researchers are exploring ways to create materials that can respond to specific stimuli, such as pH changes or light exposure .

Mécanisme D'action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the Boc-protected amino group can be deprotected to reveal a reactive site for further interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparaison Avec Des Composés Similaires

Substituent Variations and Structural Features

Physicochemical Properties

- Lipophilicity : The naphthalen-1-yl analog (LogP ~3.5) is more lipophilic than the 4-nitrophenyl derivative (LogP ~2.8), impacting membrane permeability .

- Acidity : The 4-nitrophenyl group lowers the pKa of the carboxylic acid (~3.5) compared to the pyridin-3-yl analog (~4.2), enhancing solubility in basic media .

- Stability : The trifluoromethyl and nitro groups enhance oxidative stability, whereas the iodophenyl derivative may undergo photodegradation .

Research Findings and Industrial Relevance

- Sitagliptin Synthesis : The trifluorophenyl analog’s stereochemical purity (>99% ee) is crucial for DPP-4 inhibition efficacy, as impurities (e.g., Sitagliptin Impurity 19) are rigorously controlled .

- Scale-Up Challenges : The iodophenyl analog’s high molecular weight (413.2 g/mol) complicates purification, whereas the nitro derivative’s crystalline nature aids large-scale production .

- Regulatory Compliance : Analogs like the pyridin-3-yl derivative require stringent storage (2–8°C) due to hygroscopicity, unlike the nitro compound’s room-temperature stability .

Activité Biologique

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid, also known by its CAS number 219297-12-8, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial and cytotoxic effects.

- Molecular Formula : CHNO

- Molecular Weight : 324.33 g/mol

- Purity : Specifications vary depending on the supplier, with a focus on maintaining high purity for biological assays.

- Storage Conditions : Typically stored sealed in a dry environment at room temperature.

Synthesis

The synthesis of this compound involves several chemical reactions that allow for the introduction of the tert-butoxycarbonyl (Boc) protecting group and the nitrophenyl moiety. The detailed synthetic pathway can be found in specialized chemical literature.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown pronounced activity against Gram-positive and Gram-negative bacteria:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 6.3 µg/mL |

| Compound B | Escherichia coli | 6.3 µg/mL |

| Compound C | Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.

Cytotoxic Activity

Cytotoxicity studies have been conducted using various cell lines and organisms. The compound's effects on marine crustaceans, specifically Artemia salina, have been assessed to determine its toxicity levels:

| Test Organism | LC50 Value (µg/mL) | Toxicity Classification |

|---|---|---|

| Artemia salina | <1000 | Non-toxic |

| Artemia salina | >1000 | Toxic |

The results indicate that while some derivatives show promising cytotoxicity, this compound may be relatively non-toxic at higher concentrations.

Case Studies

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of butanoic acid exhibited significant antibacterial activity comparable to standard antibiotics such as ceftriaxone. The MIC values for these compounds were comparable to those of established antimicrobial agents, highlighting their potential as therapeutic agents against resistant strains .

- Cytotoxic Evaluation : In a cytotoxicity assay against Artemia salina, various derivatives were tested for their lethal concentrations. The findings revealed that while some compounds exhibited high toxicity (LC50 < 100 µg/mL), others maintained a safer profile, suggesting a potential for selective toxicity in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (R)-3-((tert-Boc)amino)-4-(4-nitrophenyl)butanoic acid, and how do modern techniques enhance efficiency?

- The synthesis typically involves Boc-protection of the amino group and coupling reactions to introduce the 4-nitrophenyl moiety. Microwave-assisted synthesis and sonochemistry have been reported to reduce reaction times and improve yields for structurally similar compounds by up to 30% compared to traditional methods . Key steps include enantioselective hydrogenation or chiral resolution to achieve the (R)-configuration. Purification via recrystallization or chiral HPLC is critical to isolate the desired enantiomer .

Q. Which analytical techniques are essential for confirming the structural integrity and enantiomeric purity of this compound?

- Chiral HPLC or polarimetry is required to verify enantiomeric excess (e.g., ≥98% for pharmaceutical intermediates) . NMR (¹H/¹³C) and FT-IR validate functional groups (e.g., Boc carbonyl at ~1680 cm⁻¹, nitrophenyl absorbance at 1520 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight accuracy (±5 ppm). Purity is assessed via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during Boc deprotection or nitrophenyl coupling?

- Racemization risks increase under acidic or high-temperature conditions. Strategies include:

- Using mild deprotection agents (e.g., TFA in DCM at 0°C) to preserve chiral integrity .

- Employing low-temperature coupling (−20°C) with coupling agents like HATU/DIPEA for nitrophenyl introduction .

- Monitoring reaction progress via in-situ FT-IR to detect intermediate formation and adjust parameters dynamically .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound in enzyme inhibition assays?

- Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength). To reconcile

- Standardize assay protocols : Use consistent enzyme concentrations (e.g., DPP4 at 10 nM) and substrate kinetics (Km values) .

- Conduct dose-response curves (IC₅₀) across multiple labs to validate reproducibility.

- Perform molecular docking simulations to correlate structural features (e.g., nitro group orientation) with inhibitory activity .

Q. How does the 4-nitrophenyl group influence the compound’s solubility and bioavailability in preclinical models?

- The nitro group enhances lipophilicity (logP ~2.5) but reduces aqueous solubility. Strategies to improve bioavailability include:

- Prodrug design : Esterification of the carboxylic acid to increase membrane permeability .

- Co-solvent systems : Use PEG-400 or cyclodextrins in formulation to enhance solubility by 5–10-fold .

- In vivo pharmacokinetic studies in rodent models to assess Cmax and AUC under varying formulations .

Methodological Considerations

Q. What strategies mitigate nitro group reduction during catalytic hydrogenation in the synthesis pathway?

- Nitro groups are prone to reduction under H₂/Pd-C conditions. Solutions include:

- Selective catalysts : Use PtO₂ instead of Pd-C to suppress over-reduction .

- Low hydrogen pressure (1–2 atm) and short reaction times (≤2 hrs) monitored via TLC .

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

- Molecular dynamics simulations (e.g., using Schrödinger Suite) predict interactions with targets like DPP4. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.